molecular formula C8H11FO3 B1529089 7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one CAS No. 196953-80-7

7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one

Cat. No. B1529089
CAS RN: 196953-80-7
M. Wt: 174.17 g/mol
InChI Key: NRPFDYDTOGVMQW-UHFFFAOYSA-N
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Description

7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one is a useful research chemical . It is used in a variety of research applications .


Molecular Structure Analysis

The molecular formula of 7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one is C8H11FO3 . Its molecular weight is 174.17 g/mol .


Physical And Chemical Properties Analysis

The boiling point of 7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one is predicted to be 265.7±40.0 °C . Its predicted density is 1.24±0.1 g/cm3 .

Scientific Research Applications

Microwave-Assisted Reductive Amination

This compound can be used in microwave-assisted reductive amination studies. This method is a valuable technique in organic synthesis for the preparation of amines, which are important functional groups in many pharmaceuticals and fine chemicals .

Aromatization Process to Derive Alkoxytryptamines

A novel aromatization process can convert this bicyclic frame into a series of 5-alkoxytryptamine derivatives. These derivatives include significant compounds such as serotonin, melatonin, and bufotenin, which have various applications in neuroscience and pharmacology .

Synthesis of Benzofurazan and Benzofuroxan Derivatives

Starting from 1,4-dioxaspiro[4.5]decan-8-one, derivatives of tetrahydrobenzofurazan and tetrahydrobenzofuroxan containing hydroxy or dioxolane groups can be synthesized. These compounds have been studied under acid hydrolysis conditions .

Safety and Hazards

7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Mechanism of Action

Mode of Action

The mode of action of 7-Fluoro-1,4-dioxaspiro[4It’s known that the compound can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin . The exact interaction with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

The biochemical pathways affected by 7-Fluoro-1,4-dioxaspiro[4Given its conversion into serotonin, melatonin, and bufotenin , it might be involved in the regulation of mood, sleep, and other physiological processes

Result of Action

The molecular and cellular effects of 7-Fluoro-1,4-dioxaspiro[4Given its potential conversion into serotonin, melatonin, and bufotenin , it might have effects on mood regulation, sleep patterns, and other physiological processes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one. For instance, it’s recommended to limit all unnecessary personal contact, use the compound in a well-ventilated area, and avoid contact with incompatible materials .

properties

IUPAC Name

7-fluoro-1,4-dioxaspiro[4.5]decan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO3/c9-6-5-8(2-1-7(6)10)11-3-4-12-8/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPFDYDTOGVMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C1=O)F)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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